Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate typically involves multiple steps:
Formation of 3-chloropropionyl chloride: This can be prepared from β-propiolactone and thionyl chloride.
Synthesis of the quinoxaline derivative: The quinoxaline ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling reactions: The final step involves coupling the quinoxaline derivative with the cyanoacrylate group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Acylation: The acyl group can be used in acylation reactions to introduce new functional groups.
Common Reagents and Conditions
Thionyl chloride: Used in the preparation of 3-chloropropionyl chloride.
Acidic conditions: Required for the cyclization of quinoxaline derivatives.
Microwave-assisted synthesis: Enhances reaction rates and yields.
Major Products
Heterocyclic compounds: Formed through cyclization reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate involves its interaction with molecular targets through its functional groups. The cyanoacrylate group can participate in polymerization reactions, while the quinoxaline ring can interact with biological targets through π-π stacking and hydrogen bonding . The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is unique due to its combination of a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-24-17(23)13(11-19)12-20-9-10-21(16(22)7-8-18)15-6-4-3-5-14(15)20/h3-6,12H,2,7-10H2,1H3/b13-12+ |
InChI Key |
RVHCRFPJSKYOMB-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(C2=CC=CC=C21)C(=O)CCCl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(C2=CC=CC=C21)C(=O)CCCl)C#N |
Origin of Product |
United States |
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